Ditert-butylphosphane;palladium
Description
Introduction and Background
Chemical Identity and Nomenclature
Palladium complexes incorporating di-tert-butylphosphine ligands are defined by their coordination geometry, oxidation state, and ancillary ligands. The di-tert-butylphosphine ligand (CAS 819-19-2) has the molecular formula $$ \text{C}8\text{H}{19}\text{P} $$, characterized by two tert-butyl groups attached to a central phosphorus atom. When coordinated to palladium, these ligands form complexes such as [Di-tert-butyl(chloro)phosphine]palladium(II) Dichloride Dimer (CAS 53384540), which adopts a dimeric structure with the formula $$ \text{C}{16}\text{H}{36}\text{Cl}6\text{P}2\text{Pd}2 $$ . Another example is 2-(2'-Di-tert-butylphosphine)biphenylpalladium(II) acetate (CAS 577971-19-8), a mononuclear complex with the formula $$ \text{C}{22}\text{H}{29}\text{O}2\text{P}\text{Pd} $$ .
Table 1: Key Properties of Di-Tert-Butylphosphine Palladium Complexes
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Di-tert-butylphosphine | 819-19-2 | $$ \text{C}8\text{H}{19}\text{P} $$ | 146.21 |
| [Di-tert-butyl(chloro)phosphine]Pd(II) Dimer | 53384540 | $$ \text{C}{16}\text{H}{36}\text{Cl}6\text{P}2\text{Pd}_2 $$ | 688.82 |
| 2-(2'-Di-tert-butylphosphine)biphenylPd(II) acetate | 577971-19-8 | $$ \text{C}{22}\text{H}{29}\text{O}_2\text{P}\text{Pd} $$ | 462.86 |
The IUPAC nomenclature for these complexes follows standard organometallic conventions, specifying the ligand arrangement, oxidation state, and counterions. For instance, the dimeric complex in Table 1 is systematically named μ-chlorido-bis[chlorido(tert-butyl)phosphine-palladium(II)] .
Historical Development in Organometallic Chemistry
The synthesis of palladium-phosphine complexes dates to the mid-20th century, but the incorporation of bulky phosphines like di-tert-butylphosphine gained prominence in the 1990s. Early work focused on stabilizing low-coordinate palladium centers to enhance catalytic activity. For example, Mingos et al. pioneered the use of tri-tert-butylphosphine ligands to form air-stable Pd(0) complexes, which inspired analogous studies with di-tert-butyl derivatives.
A breakthrough came with the development of palladium(I) tri-tert-butylphosphine bromide dimer ($$[\text{Pd}(\text{PtBu}3)(\mu\text{-Br})]2$$), synthesized via reactions of $$\text{Pd(diolefin)Br}2$$ with $$\text{tBu}3\text{P}$$ in the presence of alkali hydroxides. While this complex uses tri-tert-butylphosphine, its success underscored the importance of steric bulk in stabilizing palladium clusters, motivating research into di-tert-butyl analogs. By the 2000s, di-tert-butylphosphine-palladium complexes were being explored for their unique reactivity in cross-coupling reactions, particularly where less bulky ligands led to premature catalyst decomposition.
Role in Modern Catalytic Systems
Di-tert-butylphosphine-palladium complexes excel in catalytic cycles requiring rapid oxidative addition and reductive elimination. Their steric bulk accelerates ligand dissociation, generating highly reactive 14-electron intermediates that facilitate bond-forming steps. For instance, in the oxidative addition of aryl chlorides to $$\text{Pd}^0$$ centers, di-tert-butylphosphine ligands promote rate-determining dissociation, enabling the formation of $$\text{Pd}^{II}(\text{Ar})(\text{X})$$ intermediates (X = Cl, Br).
Table 2: Catalytic Applications of Di-Tert-Butylphosphine-Palladium Complexes
In carbonylation reactions, a 2024 study identified a palladium-aryldiphosphine system incorporating di-tert-butylphosphine ligands as highly effective for converting aryl halides to ketones and esters under mild conditions. The ligand’s electron-donating properties stabilize Pd–CO intermediates, while its bulk prevents undesired dimerization. Similarly, in Suzuki-Miyaura couplings, these complexes enable the use of aryl chlorides—traditionally challenging substrates due to their low reactivity—by lowering the activation energy for oxidative addition.
The interplay between steric effects and electronic donation is critical. Di-tert-butylphosphine’s cone angle (∼170°) creates a protected coordination sphere, shielding the palladium center from associative deactivation while allowing substrate access through ligand flexibility. This balance is exemplified in decarboxylative cross-coupling , where the ligand’s bulk prevents coordination of carboxylate byproducts, driving the reaction toward productive coupling.
Properties
CAS No. |
149184-57-6 |
|---|---|
Molecular Formula |
C24H57P3Pd |
Molecular Weight |
545.1 g/mol |
IUPAC Name |
ditert-butylphosphane;palladium |
InChI |
InChI=1S/3C8H19P.Pd/c3*1-7(2,3)9-8(4,5)6;/h3*9H,1-6H3; |
InChI Key |
WSEISNQVDZNDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.CC(C)(C)PC(C)(C)C.[Pd] |
Origin of Product |
United States |
Preparation Methods
A widely cited method involves ligand substitution reactions using tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (Pd₂(dba)₃·CHCl₃) as the palladium source. In this approach, Pd₂(dba)₃·CHCl₃ reacts with tri-tert-butylphosphine (P(t-Bu)₃) in anhydrous N,N-dimethylformamide (DMF) at 20–40°C for 2–4 hours under inert conditions:
$$
\text{Pd}2(\text{dba})3\cdot\text{CHCl}3 + 4\text{P}(t\text{-Bu})3 \rightarrow 2\text{Pd}[P(t\text{-Bu})3]2 + 3\text{dba} + \text{CHCl}_3
$$
Key advantages include the commercial availability of Pd₂(dba)₃·CHCl₃ and high yields (65–70%). For example, combining 7 mmol Pd₂(dba)₃·CHCl₃ with 31.2 mmol P(t-Bu)₃ in DMF at 30°C for 3 hours yielded 2.5 g (70%) of Pd[P(t-Bu)₃]₂ after recrystallization in n-hexane. However, residual DMF requires thorough purification to avoid catalyst deactivation.
Tetrakis(triphenylphosphine)palladium(0) as a Starting Material
An alternative route utilizes tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the palladium precursor. The reaction proceeds via ligand exchange with P(t-Bu)₃ in DMF:
$$
\text{Pd(PPh}3\text{)}4 + 2\text{P}(t\text{-Bu})3 \rightarrow \text{Pd}[P(t\text{-Bu})3]2 + 4\text{PPh}3
$$
While Pd(PPh₃)₄ is cost-effective, this method suffers from lower yields (11–30%) due to competing side reactions. For instance, combining 10 mmol Pd(PPh₃)₄ with 22 mmol P(t-Bu)₃ in DMF at room temperature yielded only 0.6 g (11%) of product. Elevated temperatures (40°C) and excess P(t-Bu)₃ (4:1 molar ratio) marginally improve yields to 30% but increase production costs.
Palladium Bromide Reduction with Tri-tert-butylphosphine
A scalable industrial method involves reducing palladium(II) bromide (PdBr₂) with P(t-Bu)₃ in toluene. The reaction forms a Pd(I) bromide intermediate, which dimerizes to yield Pd[P(t-Bu)₃]₂:
$$
2\text{PdBr}2 + 4\text{P}(t\text{-Bu})3 \rightarrow [\text{Pd}(\mu\text{-Br})P(t\text{-Bu})3]2 + 2\text{Br}^-
$$
This method is advantageous for its recyclability of unreacted PdBr₂, which is filtered and reused, reducing waste. A typical procedure combines PdBr₂ and Pd[P(t-Bu)₃]₂ in toluene at 20°C for 16 hours, achieving 70% yield after solvent removal. The dark green crystalline product exhibits superior catalytic activity in allyl ester isomerization compared to traditional catalysts.
One-Pot Synthesis Using Bis(acetonitrile)palladium(II) Chloride
A niche method employs bis(acetonitrile)palladium(II) chloride ([PdCl₂(CH₃CN)₂]) with 1,1'-bis(di-tert-butylphosphino)ferrocene. Although primarily used for ferrocene-palladium complexes, this approach highlights ligand versatility:
$$
\text{PdCl}2(\text{CH}3\text{CN})2 + 2\text{P}(t\text{-Bu})3 \rightarrow \text{Pd}[P(t\text{-Bu})3]2 + 2\text{CH}_3\text{CN} + 2\text{Cl}^-
$$
Reacting 49.7 g [PdCl₂(CH₃CN)₂] with 100 g ligand in ethanol at 70°C for 5 hours yielded 122.7 g (98.3%) of product. While efficient, this method’s reliance on specialized ligands limits broad applicability.
Comparative Analysis of Preparation Methods
Table 1: Reaction Conditions and Yields
Table 2: Advantages and Limitations
Industrial-Scale Considerations
For commercial production, the PdBr₂ reduction method (Method 3) is preferred due to its high yield (70%) and PdBr₂ recyclability. In contrast, academic labs favor ligand substitution (Method 1) for its simplicity and reproducibility. Recent advances in solvent-free mechanochemical synthesis may further optimize these processes, though scalability remains unproven.
Chemical Reactions Analysis
Ditert-butylphosphane;palladium is known for its efficiency in various cross-coupling reactions, including:
Suzuki-Miyaura Coupling: Utilizes aryl boronic acids and aryl halides.
Stille Coupling: Involves organotin compounds and aryl halides.
Negishi Coupling: Uses organozinc compounds and aryl halides.
Heck Reaction: Couples aryl halides with olefins.
Buchwald-Hartwig Amination: Aminates aryl halides .
Common reagents include aryl halides (chlorides, bromides, iodides), organolithium reagents, alkenylgermanes, alkali-metal silanolates, and triorgano-indium reagents . The major products formed are typically biaryl compounds, substituted olefins, and amines .
Scientific Research Applications
Cross-Coupling Reactions
One of the most notable applications of ditert-butylphosphane; palladium complexes is in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions . These reactions are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.
- Suzuki-Miyaura Coupling : The use of ditert-butylphosphane in palladium-catalyzed Suzuki reactions has demonstrated high efficiency in coupling aryl halides with aryl boronic acids. For instance, studies have shown that using this ligand can enhance reaction rates and yields significantly compared to other phosphines .
- Heck Reaction : Ditert-butylphosphane; palladium complexes have also been employed effectively in the Heck reaction, facilitating the coupling of alkenes with aryl halides to form substituted alkenes .
Carbonylation Reactions
Palladium complexes with ditert-butylphosphane have been successfully used in carbonylation reactions, particularly in the methoxycarbonylation of alkenes. This process converts alkenes into esters through the incorporation of carbon monoxide and alcohols.
- Methoxycarbonylation of Ethene : The ligand has shown remarkable stability and activity in this transformation, allowing for high turnover frequencies and selectivity . For example, a turnover frequency of 12,000 h was reported for the reaction using ditert-butylphosphane as a ligand .
Pharmaceutical Applications
The versatility of ditert-butylphosphane; palladium complexes extends to pharmaceutical chemistry. They are utilized in synthesizing various biologically active compounds, including:
- N-Arylpiperazines : Using palladium catalysts with ditert-butylphosphane has enabled efficient synthesis pathways for N-arylpiperazines from aryl halides and piperazine .
- Marine Metabolites : The compound has also been applied in synthesizing marine natural products, showcasing its utility beyond conventional organic compounds .
Material Science Applications
In addition to organic synthesis, ditert-butylphosphane; palladium complexes find applications in material science:
- Liquid Crystals : These complexes are instrumental in developing liquid crystal materials due to their ability to facilitate specific bonding patterns necessary for the alignment of liquid crystals .
Industrial Synthesis
A notable case study involves the industrial synthesis of di-t-butyl phosphine biphenyl compound using a palladium catalyst. The process demonstrated high yields (up to 88%) under mild conditions, highlighting its potential for large-scale applications .
Academic Research
In academic settings, research has focused on optimizing conditions for various reactions involving ditert-butylphosphane; palladium complexes. Studies indicate that modifying reaction parameters can lead to improved yields and selectivity in cross-coupling reactions .
Mechanism of Action
The catalytic activity of ditert-butylphosphane;palladium is attributed to its ability to stabilize higher oxidation states of palladium during oxidative addition and facilitate reductive elimination due to the bulky ligands . This makes it highly effective in promoting cross-coupling reactions.
Comparison with Similar Compounds
cis-Dichlorobis(methyldiphenylphosphine)palladium(II)
- Structure : Palladium(II) center with two chloride ligands and two methyldiphenylphosphine (PPh₂Me) ligands .
- Ligand Steric/Electric Effects :
- The methyl group in PPh₂Me is less bulky than tert-butyl, reducing steric hindrance.
- Electronically, PPh₂Me is moderately donating compared to the strongly donating ditert-butylphosphine.
- Catalytic Implications :
(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) Dichloride (Pd(dppf)Cl₂)
- Structure: Palladium(II) center chelated by a bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) and two chlorides .
- Ligand Steric/Electric Effects :
- Bidentate coordination enhances complex stability and alters redox properties.
- Ferrocene backbone provides electronic tunability and redox activity.
- Catalytic Implications :
Triphenylphosphine-Palladium Complexes (e.g., Pd(PPh₃)₄)
- Structure: Palladium(0) or Pd(II) centers with monodentate PPh₃ ligands.
- Ligand Steric/Electric Effects :
- PPh₃ is less bulky and less electron-donating than ditert-butylphosphane.
- Catalytic Implications: Higher reactivity for aryl iodides/bromides but poor performance with aryl chlorides. Limited thermal stability due to weaker Pd-P bonds .
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
